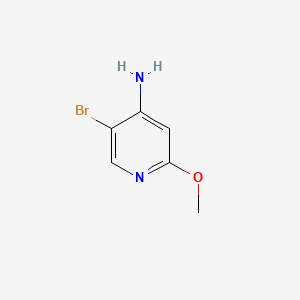

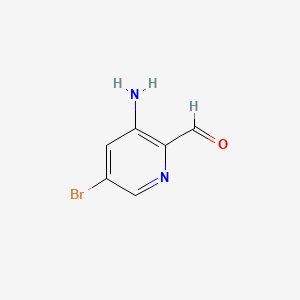

5-Bromo-2-methoxypyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

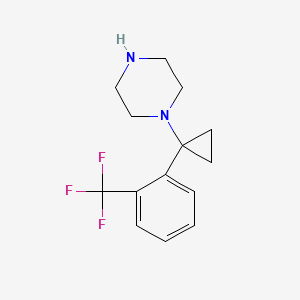

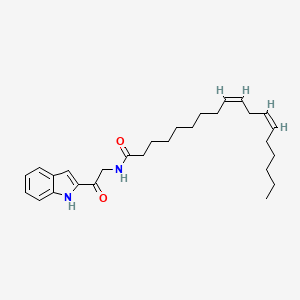

5-Bromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 g/mol . The IUPAC name for this compound is 5-bromo-2-methoxypyridin-4-amine .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-methoxypyridin-4-amine isInChI=1S/C6H7BrN2O/c1-10-5-2-6 (8)9-3-4 (5)7/h2-3H,1H3, (H2,8,9) . The Canonical SMILES for this compound is COC1=CC (=NC=C1Br)N . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 48.1 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has one rotatable bond count . The exact mass and monoisotopic mass of the compound are 201.97418 g/mol .Applications De Recherche Scientifique

Synthesis and Characterization

Aminations of Bromo-derivatives : Research on the amination of bromo-derivatives of pyridine, including compounds related to 5-Bromo-2-methoxypyridin-4-amine, highlights the role of these reactions in producing various aminated pyridines. These reactions potentially involve pyridyne intermediates, indicating a complex mechanism and wide applicability in synthetic chemistry (Pieterse & Hertog, 2010).

Highly Functionalized Pyrroles : The reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one towards primary aliphatic amines was explored, showcasing the synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles. This research underscores the versatility of bromo-methoxypyridine derivatives in synthesizing complex organic structures with potential pharmaceutical applications (Zanatta et al., 2021).

Chemoselective Synthesis : A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines highlights the chemoselectivity and efficiency of using bromo-methoxypyridine derivatives as starting materials (Aquino et al., 2015).

Structural and Mechanistic Insights

- Protonation Sites and Hydrogen Bonding : The study of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including derivatives of 5-Bromo-2-methoxypyridin-4-amine, provided insights into protonation sites and hydrogen bonding patterns. These findings are crucial for understanding the molecular structures and interactions in solid states, offering implications for designing better pharmaceutical compounds (Böck et al., 2021).

Applications in Catalysis and Synthesis

- Copper-catalyzed Selective C–N Bond Formation : The copper-catalyzed amination at the C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine, showcasing the selective functionalization capabilities of these compounds. This research emphasizes the role of 5-Bromo-2-methoxypyridin-4-amine derivatives in facilitating selective bond formation, crucial for developing pharmaceuticals and materials science (Roy et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2-methoxypyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLRJDYBLVFLRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704650 |

Source

|

| Record name | 5-Bromo-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxypyridin-4-amine | |

CAS RN |

1232431-48-9 |

Source

|

| Record name | 5-Bromo-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)

![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)